

An In-depth Technical Guide to 4-Bromo-3-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-3-(bromomethyl)benzonitrile
Cat. No.:	B1339099

[Get Quote](#)

This guide provides a comprehensive technical overview of **4-Bromo-3-(bromomethyl)benzonitrile**, a key intermediate in organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. This document delves into the compound's fundamental properties, a validated synthesis protocol, its applications, and essential safety information, grounded in authoritative scientific data.

Compound Profile and Physicochemical Properties

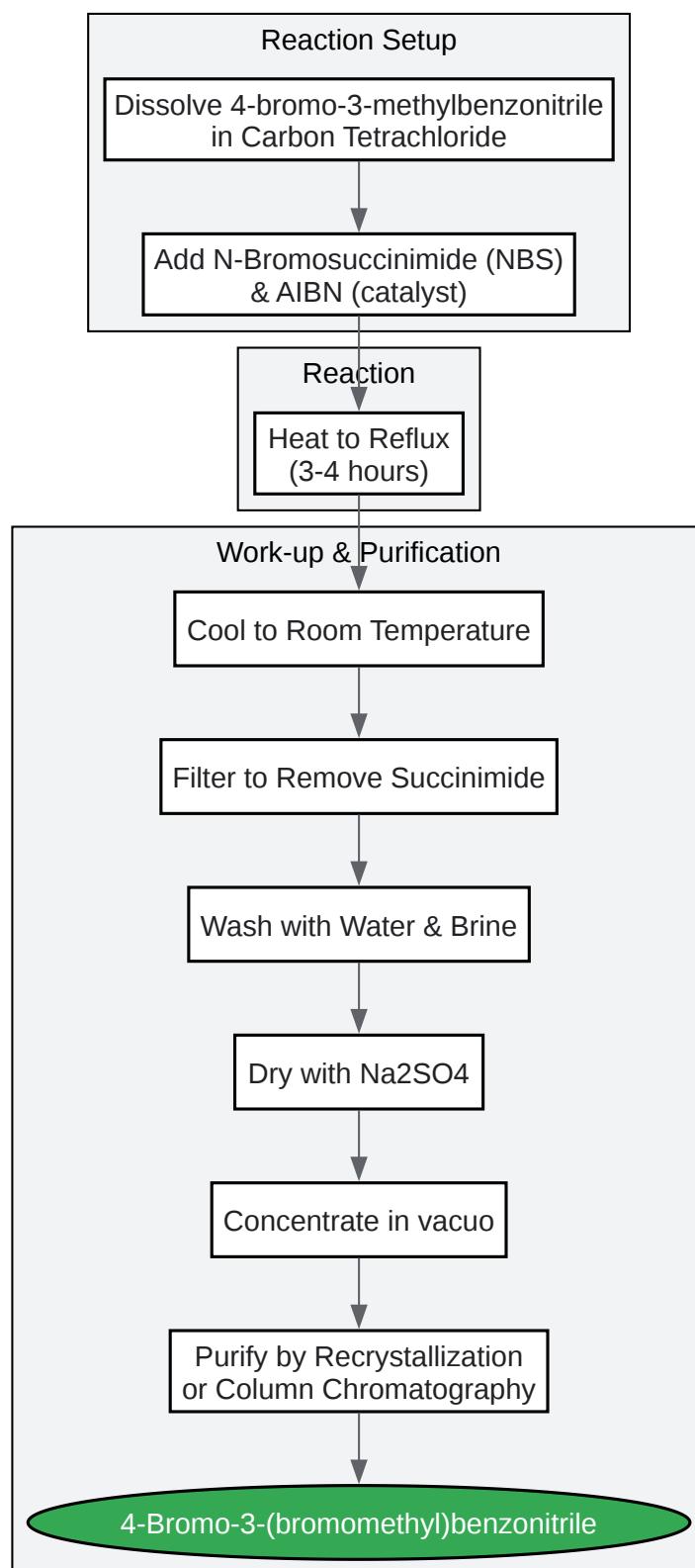
4-Bromo-3-(bromomethyl)benzonitrile is a disubstituted benzonitrile derivative. The presence of two bromine atoms and a nitrile group makes it a versatile reagent for introducing the 4-bromo-3-cyanobenzyl moiety into various molecular scaffolds.

Below is a summary of its key identifiers and properties, compiled from reliable chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Core Identifiers and Physicochemical Data for **4-Bromo-3-(bromomethyl)benzonitrile**

Identifier	Value	Source(s)
IUPAC Name	4-bromo-3-(bromomethyl)benzonitrile	PubChem [1]
CAS Number	190197-86-5	PubChem, Advanced ChemBlocks [1] [2]
Chemical Formula	C ₈ H ₅ Br ₂ N	PubChem [1]
Molecular Weight	274.94 g/mol	PubChem, Advanced ChemBlocks [1] [2] [3]
Canonical SMILES	C1=CC(=C(C=C1C#N)CBr)Br	PubChem [1]
InChIKey	AEXYSQSKOJJWLK-UHFFFAOYSA-N	PubChem [1]
Appearance	Solid (form may vary)	N/A
Storage	Store at 0-8 °C	Advanced ChemBlocks [2]

Synthesis Protocol: Radical Bromination of 4-Bromo-3-methylbenzonitrile


The most common and efficient synthesis of **4-Bromo-3-(bromomethyl)benzonitrile** involves the selective free-radical bromination of the methyl group of 4-bromo-3-methylbenzonitrile. This method is favored due to the high reactivity of the benzylic proton, allowing for specific functionalization without affecting the aromatic ring.

Mechanism Insight: The reaction is initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), which decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from the methyl group of the starting material, creating a stabilized benzylic radical. This radical reacts with N-bromosuccinimide (NBS), a convenient source of bromine radicals, to form the desired product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial as it facilitates the radical pathway and minimizes ionic side reactions.[\[4\]](#)

Step-by-Step Experimental Protocol:

- 1. Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzonitrile (1 equivalent) in anhydrous carbon tetrachloride.
- 2. Addition of Reagents: Add N-bromosuccinimide (NBS, 1 equivalent) and a catalytic amount of AIBN (e.g., 5 mol%) to the solution.^[4]
- 3. Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) for 3-4 hours.^[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- 4. Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- 5. Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine to remove any remaining impurities.^[4]
- 6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.^[4]
- 7. Purification: The resulting crude product can be further purified by recrystallization or silica gel column chromatography to yield pure **4-Bromo-3-(bromomethyl)benzonitrile**.^[4]

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Radical bromination synthesis workflow.

Applications in Research and Drug Development

4-Bromo-3-(bromomethyl)benzonitrile is not an end-product but a valuable building block in organic synthesis, primarily due to its two reactive sites: the electrophilic benzylic bromide and the aromatic bromine atom.

- **Pharmaceutical Intermediates:** The bromomethyl group is an excellent alkylating agent, readily undergoing nucleophilic substitution reactions. This allows for the attachment of the cyanobenzyl moiety to various nitrogen, oxygen, or sulfur-containing heterocycles, which are common cores in active pharmaceutical ingredients (APIs). While direct applications are proprietary, related structures like 4-(bromomethyl)benzonitrile are used to synthesize ligands and are crucial intermediates for drugs like certain anti-cancer and anti-inflammatory compounds.^{[5][6][7]} The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for molecular elaboration.
- **Cross-Coupling Reactions:** The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the formation of carbon-carbon bonds, connecting the benzonitrile core to other aromatic or aliphatic groups, a key strategy in building molecular complexity in drug discovery.^[8]
- **Materials Science:** The rigid, functionalized aromatic structure makes it a candidate for the synthesis of advanced materials, including ligands for coordination polymers or organic electronic materials.^[6]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **4-Bromo-3-(bromomethyl)benzonitrile** is critical. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) from the supplier.^{[9][10]}

Table 2: GHS Hazard Information Summary

Hazard Class	Statement	Precautionary Measures
Skin Corrosion/Irritation	Causes severe skin burns and eye damage.	Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling. [9] [10]
Serious Eye Damage	Causes serious eye damage.	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [9] [10]
Respiratory Sensitization	May cause allergy or asthma symptoms or breathing difficulties if inhaled.	Avoid breathing dust. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection. [9]
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled.	Do not eat, drink or smoke when using this product. Remove victim to fresh air if inhaled. [10]

- Handling: Use in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible. Avoid generation of dust.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)[\[9\]](#) The compound may be moisture-sensitive.
- Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and metals.[\[9\]](#)

This guide serves as a foundational resource for understanding the chemical properties, synthesis, and application of **4-Bromo-3-(bromomethyl)benzonitrile**. Adherence to established safety protocols is paramount when handling this reactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-(bromomethyl)benzonitrile | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-(bromomethyl)benzonitrile 95% | CAS: 190197-86-5 | AChemBlock [achemblock.com]
- 3. 4-Bromo-3-(bromomethyl)benzonitrile | CAS#:190197-86-5 | Chemsoc [chemsrc.com]
- 4. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. 4-(溴甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-3-(bromomethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339099#4-bromo-3-bromomethyl-benzonitrile-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com